molecular formula C14H13ClN2O3S B2562968 Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate CAS No. 313262-14-5

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2562968
CAS No.: 313262-14-5
M. Wt: 324.78
InChI Key: CRYOIWMVGRVNFN-UHFFFAOYSA-N
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Description

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by the presence of an ethyl ester group, a chlorobenzamido group, and a methylthiazole moiety. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate typically involves the reaction of 2-chlorobenzoyl chloride with 2-amino-4-methylthiazole in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2-chlorobenzamido)-4-methylthiazole-5-carboxylate is unique due to its specific combination of functional groups and the thiazole ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O3S/c1-3-20-13(19)11-8(2)16-14(21-11)17-12(18)9-6-4-5-7-10(9)15/h4-7H,3H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRYOIWMVGRVNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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